
2-(4-Ethynylphenyl)-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethynylphenyl)-5-fluoropyridine is a fluorinated pyridine derivative featuring an ethynylphenyl substituent at the 2-position of the pyridine ring and a fluorine atom at the 5-position. The ethynyl group (-C≡CH) introduces significant electronic and steric effects, enhancing reactivity for applications in medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-5-fluoropyridine typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions .
A common synthetic route involves the reaction of 4-iodophenylacetylene with 5-fluoropyridine in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (such as CuI) in an amine solvent (such as triethylamine) at room temperature . The reaction proceeds smoothly to yield this compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Sonogashira coupling, to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used, with solvents such as triethylamine or dimethylacetamide (DMA).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(4-Ethynylphenyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or ligand.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds or dipole interactions with amino acid residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Compounds :
2-(2-Chlorophenyl)-5-fluoropyridine (): Substituents: Chlorine at the phenyl 2-position, fluorine at pyridine 5-position. Molecular Weight: Not explicitly stated, but structurally simpler than ethynyl derivatives.
2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy) ():
- Substituents: Two fluorine atoms on the phenyl ring (2,4-positions), fluorine at pyridine 5-position.
- Molecular Weight: 209.17 g/mol.
2-(Bromomethyl)-5-fluoropyridine hydrobromide ():
- Substituents: Bromomethyl (-CH2Br) at pyridine 2-position, fluorine at 5-position.
- Molecular Weight: 226.47 g/mol (HCl salt).
2-Fluoro-5-(4-fluorophenyl)pyridine ():
- Substituents: Fluorine at pyridine 2-position, 4-fluorophenyl at pyridine 5-position.
Unique Features of 2-(4-Ethynylphenyl)-5-fluoropyridine :
- The ethynyl group (-C≡CH) introduces strong electron-withdrawing effects and linear geometry, enhancing conjugation and reactivity for cross-coupling reactions (e.g., click chemistry). This contrasts with halogen substituents (Cl, Br, F), which primarily serve as leaving groups or steric hindrances .
Key Pathways :
Halogenated Derivatives :
- 2-(2-Chlorophenyl)-5-fluoropyridine is synthesized via nickel-catalyzed cross-coupling of 2-bromo-5-fluoropyridine with 2-chlorophenylboronic acid, yielding 69% under reflux conditions .
- 2-(Bromomethyl)-5-fluoropyridine derivatives are prepared via bromination or Suzuki-Miyaura coupling, as seen in and .
Fluorinated Derivatives :
- DFFPPy () is synthesized through multi-step fluorination and cyclization, leveraging fluorine’s electronegativity for stability in materials science applications.
Physical and Chemical Properties
Key Data :
Ethynyl-Substituted Compound :
- Expected to exhibit lower melting points than halogenated analogs due to reduced intermolecular forces from the linear ethynyl group.
- Enhanced reactivity in alkyne-specific reactions (e.g., Huisgen cycloaddition) compared to halogenated derivatives .
Biological Activity
2-(4-Ethynylphenyl)-5-fluoropyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
- Chemical Formula : C12H8FN
- Molecular Weight : 199.20 g/mol
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 and A549 cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 and G2/M phases .
- Targeting Specific Pathways : Gene set enrichment analysis (GSEA) has revealed that treatment with this compound affects pathways related to cancer progression, such as epithelial-mesenchymal transition (EMT) and MYC targets .
Biological Activity Data
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | HepG2 | 3.0 | Induction of apoptosis, cell cycle arrest |
Antiproliferative | A549 | 4.5 | Inhibition of EGFR signaling |
Apoptotic induction | MCF-7 | 2.5 | Activation of caspase 3/7 |
Inhibition of SOCE | HEK293 | >70% inhibition | Disruption of calcium signaling pathways |
Case Studies
-
Study on Hepatocellular Carcinoma :
In a study examining the effects of this compound on HepG2 cells, researchers observed a significant reduction in cell viability at concentrations as low as 3 µM. The compound was found to activate caspases involved in apoptosis, leading to increased cell death in a dose-dependent manner . -
Inhibition of EGFR in Lung Cancer Cells :
Another investigation focused on A549 lung cancer cells, where the compound demonstrated an IC50 value of approximately 4.5 µM. The study highlighted its ability to inhibit EGFR signaling pathways, which are crucial for tumor growth and survival . -
Transcriptomic Analysis :
A transcriptomic analysis following treatment with 400 nM of the compound revealed significant changes in gene expression profiles associated with cancer metastasis and proliferation. Notably, genes involved in cell adhesion and migration were downregulated, suggesting a potential role in preventing metastatic spread .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of 2-(4-Ethynylphenyl)-5-fluoropyridine?
- Methodological Answer :
- Spectroscopy : Use 1H and 13C NMR to verify substituent positions and purity. Fluorine-19 NMR is critical for confirming fluoropyridine substitution patterns. IR spectroscopy can identify functional groups like ethynyl (C≡C stretch ~2100–2260 cm−1) and pyridine ring vibrations .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is essential for unambiguous structural confirmation. Average C-C bond lengths (0.006 Å precision) and R-factors (<0.06) ensure accuracy. Weak interactions (e.g., C-H···F) should be analyzed to understand packing effects .
Q. What are the primary synthetic challenges associated with introducing the ethynyl group into the 4-position of the phenyl ring in this compound?
- Methodological Answer :
- Coupling Reactions : Sonogashira coupling is commonly used but requires precise control of palladium catalysts (e.g., Pd(PPh3)4) and copper(I) iodide co-catalysts to avoid side reactions. Ethynyl precursors must be anhydrous to prevent dehalogenation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical due to the compound’s polarity. Monitor by TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>98%) .
Advanced Research Questions
Q. How can C-H activation methodologies be optimized to introduce diverse substituents at the ethynylphenyl moiety of this compound?
- Methodological Answer :
- Catalyst Selection : Ruthenium catalysts (e.g., [RuCl2(p-cymene)]2) enable regioselective C-H borylation at the ethynylphenyl position. Additives like AgSbF6 improve catalytic efficiency .
- Substituent Scope : Post-functionalization via Suzuki-Miyaura coupling (aryl boronic acids) or halogenation (NCS/NIS) allows diversification. For example, 2-(2-chlorobenzyl)-5-fluoropyridine is synthesized via deborylative chlorination (yield: 85–92%) .
Q. How does the fluorination pattern influence the chelating properties and catalytic performance of this compound in transition metal complexes?
- Methodological Answer :
- Chelation Studies : Fluorine’s electronegativity enhances ligand rigidity and metal-binding affinity. In iridium complexes, fluoropyridine ligands stabilize Ir(III)* excited states, improving photoredox catalytic efficiency (e.g., visible-light-driven reactions) .
- Catalytic Applications : Fluorinated ligands increase lipophilicity, enhancing solubility in non-polar media for cross-coupling reactions. Compare turnover numbers (TONs) in fluorinated vs. non-fluorinated analogs to quantify performance gains .
Q. What strategies can resolve contradictory biological activity data observed in different assay systems for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines and consistent incubation times (e.g., 48–72 hours) to minimize variability. For Leishmania infantum assays, correlate lipophilicity (logP) with IC50 values to identify bioactivity trends .
- Metabolic Profiling : Perform LC-MS/MS to detect metabolite interference. For example, ethynyl group oxidation may generate reactive intermediates that skew cytotoxicity results .
Properties
Molecular Formula |
C13H8FN |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-5-fluoropyridine |
InChI |
InChI=1S/C13H8FN/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-15-13/h1,3-9H |
InChI Key |
XZCXQQHJQIWHEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.